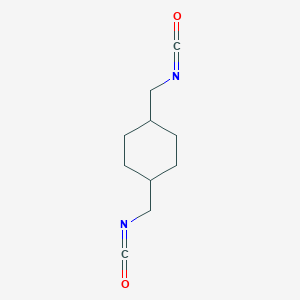

1,4-Bis(isocyanatomethyl)cyclohexane

Vue d'ensemble

Description

1,4-Bis(isocyanatomethyl)cyclohexane is a novel cycloaliphatic diisocyanate with a highly symmetrical structure. This compound is primarily used in the production of high-performance polyurethane elastomers. Its unique structure imparts superior mechanical properties, such as high elasticity, heat resistance, and non-yellowing characteristics, making it suitable for a wide range of applications .

Applications De Recherche Scientifique

1,4-Bis(isocyanatomethyl)cyclohexane has a wide range of applications in scientific research and industry:

Analyse Biochimique

Biochemical Properties

It is known that isocyanates, such as 1,4-Bis(isocyanatomethyl)cyclohexane, can react exothermically with many classes of compounds, releasing toxic gases . These reactions can involve amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .

Cellular Effects

It is known that isocyanates can cause irritation to the eyes, skin, and respiratory system

Molecular Mechanism

It is known that isocyanates can react with water to form amines and liberate carbon dioxide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(isocyanatomethyl)cyclohexane can be synthesized through the reaction of 1,4-cyclohexanedimethanol with methyl isocyanate. This reaction typically requires an inert atmosphere and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is carried out in the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or crystallization to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:

Polymerization: Initiated by acids and bases, leading to the formation of polyurethane materials.

Reactions with Alcohols: Forms urethanes in the presence of a base catalyst.

Reactions with Amines: Produces ureas and liberates carbon dioxide.

Common Reagents and Conditions

Alcohols: React in the presence of a base catalyst and inert solvents.

Amines: React under mild conditions to form ureas.

Acids and Bases: Initiate polymerization reactions.

Major Products Formed

Polyurethanes: Formed through polymerization reactions.

Urethanes: Produced from reactions with alcohols.

Mécanisme D'action

The mechanism of action of 1,4-Bis(isocyanatomethyl)cyclohexane involves its reactivity with various nucleophiles, such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart the material’s high-performance properties .

Comparaison Avec Des Composés Similaires

1,4-Bis(isocyanatomethyl)cyclohexane is compared with other diisocyanates such as:

Methylene diphenyl diisocyanate (MDI): Known for its use in rigid foams but lacks the light stability of this compound.

Toluene diisocyanate (TDI): Commonly used in flexible foams but has inferior dynamic performance compared to this compound.

Isophorone diisocyanate (IPDI): Offers good light stability but lower dynamic performance.

This compound stands out due to its balance of high elasticity, heat resistance, and non-yellowing properties, making it suitable for applications requiring both durability and aesthetic stability .

Activité Biologique

1,4-Bis(isocyanatomethyl)cyclohexane (H6XDI) is a cycloaliphatic diisocyanate known for its significant biological activity and industrial applications, particularly in the synthesis of polyurethane elastomers. This compound exhibits high reactivity due to the presence of isocyanate functional groups, which interact with various biological molecules. Understanding its biological activity is crucial for assessing both its potential benefits and risks.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Structure : Characterized by two isocyanatomethyl groups attached to a cyclohexane ring.

- Reactivity : Isocyanates are known for their ability to react with nucleophiles, including proteins and amino acids, leading to various biological effects.

Biological Activity Overview

This compound has been studied for its interactions with biological systems, revealing both toxicological and potential therapeutic properties.

Toxicological Effects

- Irritation : It can cause significant irritation to the eyes, skin, and respiratory system upon exposure .

- Allergenic Properties : The compound has been noted for its potential allergenic effects, necessitating careful handling in industrial settings.

- Acute Toxicity : Reports indicate that it is classified as an acute toxic substance, which raises concerns regarding occupational exposure .

Mechanistic Studies

Research has focused on the mechanisms through which this compound affects biological systems. Key findings include:

- Reactivity with Biological Molecules : The compound's isocyanate groups can react with nucleophilic sites in proteins, leading to modifications that may alter protein function and trigger immune responses .

- Cellular Effects : Studies have shown that exposure can lead to cellular stress responses and apoptosis in certain cell types, indicating a need for further investigation into its long-term effects on human health .

Case Study 1: Polyurethane Synthesis

A study compared the mechanical properties of polyurethane elastomers synthesized from this compound with those from traditional aromatic isocyanates. The results indicated that:

- Mechanical Strength : H6XDI-based elastomers exhibited superior tensile strength and elongation compared to MDI-based elastomers .

- Thermal Stability : These elastomers demonstrated increased resistance to hydrolysis and thermal degradation due to their aliphatic structure .

Case Study 2: Antioxidant Activity

Recent research synthesized novel compounds using this compound as a precursor. The bioactivity assays revealed:

- Antioxidant Properties : Compounds derived from H6XDI showed strong antioxidant activities across multiple assays (TAC, FRAP) .

- Antidiabetic Potential : Several derivatives exhibited moderate inhibition of α-amylase and α-glucosidase enzymes, suggesting potential therapeutic applications in diabetes management .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Finding |

|---|---|

| Eye Irritation | Significant irritation observed |

| Skin Irritation | Noted as a potential allergen |

| Acute Toxicity | Classified as acute toxic |

| Mechanical Strength | Superior to MDI-based elastomers |

| Antioxidant Activity | Strong activity in multiple assays |

| Antidiabetic Activity | Moderate inhibition of key enzymes |

Propriétés

IUPAC Name |

1,4-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHUXHMNZLHBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065046, DTXSID601031501 | |

| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10347-54-3, 98458-83-4 | |

| Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.